(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-25-19(11-17(24-25)15-5-3-2-4-6-15)20(28)27-13-16-12-22-21(23-18(16)14-27)26-7-9-29-10-8-26/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFCTZWCVUZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C17H17N5O
- Molecular Weight : 327.35 g/mol
- CAS Number : 478066-98-7
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The pyrazole and pyrimidine moieties are known for their roles in modulating enzyme activities and receptor interactions.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antiviral Activity
Compounds containing pyrazole rings have also been reported to possess antiviral properties. The antiviral mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of similar compounds against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Results : Compounds showed IC50 values ranging from 10 to 30 µM, indicating moderate to high potency against these cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | A549 | 20 |
| Compound C | HeLa | 25 |
Case Studies
- Antitumor Efficacy : A study on a related pyrazole compound demonstrated significant tumor growth inhibition in xenograft models. The compound was administered at a dosage of 50 mg/kg, resulting in a 70% reduction in tumor size compared to controls .
- Antiviral Properties : Another investigation highlighted the antiviral effects of a structurally similar compound against influenza virus. The compound inhibited viral replication by up to 80% at a concentration of 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by:
- Substituents on the phenyl ring.
- The presence of the morpholino group, which enhances solubility and bioavailability.
Research suggests that modifications to these groups can lead to improved potency and selectivity for specific targets .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential antitumor and antimicrobial properties. Studies have shown that derivatives of pyrrolopyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Compounds similar to this one have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that compounds containing pyrazole and pyrrolopyrimidine structures can effectively combat bacterial and fungal infections.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival or microbial growth, thus serving as a potential therapeutic agent.
- Receptor Modulation : It may also act on specific receptors, modulating their activity and leading to therapeutic effects in various diseases.
Material Science
In addition to its medicinal applications, this compound can be utilized in the development of new materials due to its unique chemical properties. It can serve as:
- Building Blocks for Synthesis : The compound can be used as a precursor for synthesizing more complex organic molecules in chemical research.
- Catalysts : Its structural features may enable it to act as a catalyst in certain chemical reactions, enhancing reaction efficiency.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolopyrimidine derivatives, including variations of the target compound. The results indicated significant cytotoxic activity against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
Case Study 2: Antimicrobial Activity
Research conducted by Khaled M.H. Hilmy et al. highlighted the antimicrobial properties of pyrrolopyrimidine derivatives. The study demonstrated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, paving the way for further exploration into their therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Design
The target compound’s structural uniqueness lies in its hybrid architecture combining pyrazole and morpholino-pyrrolopyrimidine. Key comparisons include:
- Morpholino vs. Other Substituents: The morpholino group in the target compound and improves water solubility compared to hydrophobic thiophene or triazole derivatives in .
- Linker Flexibility: The methanone bridge allows conformational flexibility, whereas fused systems (e.g., chromenone in ) restrict mobility but enhance planar stacking interactions.
Bioactivity and Therapeutic Potential
- Kinase Inhibition: Pyrrolopyrimidine derivatives (e.g., ) are frequently designed as kinase inhibitors (e.g., PI3K/mTOR), with morpholino groups enhancing target binding .
- Anticancer Activity: Thienopyrimidine-chromene hybrids () exhibit cytotoxicity via DNA intercalation or topoisomerase inhibition. The target compound’s morpholino group may similarly modulate apoptosis pathways.
- Ferroptosis Induction : Evidence highlights natural and synthetic ferroptosis inducers in oral cancer, though the target compound’s role remains unexplored.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
A common route involves reacting phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-methyl-3-phenyl-1H-pyrazol-5-ol, followed by oxidation to the carboxylic acid.
Reaction Conditions :
1,3-Dipolar Cycloaddition
An alternative method employs nitrile imines generated in situ from hydrazonyl chlorides and triethylamine, reacting with acetylene derivatives to form the pyrazole core.
Synthesis of 2-Morpholino-5H-Pyrrolo[3,4-d]Pyrimidin-6(7H)-Yl Intermediate
Pyrimidine Ring Formation
The pyrrolopyrimidine scaffold is synthesized via cyclization of 4-amino-5-cyanopyrrole-3-carboxylates with guanidine, followed by morpholine substitution at the 2-position.
Procedure :
- Cyclization : 4-Amino-5-cyanopyrrole-3-carboxylate (1 eq) + guanidine hydrochloride (1.5 eq) in ethanol, refluxed for 12 hours.
- Morpholine Substitution : Intermediate treated with morpholine (2 eq) and K₂CO₃ (3 eq) in DMF at 100°C for 6 hours.
Coupling Strategies for Methanone Bridge Formation
Friedel-Crafts Acylation
Activation of the pyrrolopyrimidine carboxylic acid to an acyl chloride (using SOCl₂) enables electrophilic acylation of the pyrazole ring.
Optimized Conditions :
Nucleophilic Acyl Substitution
Carbodiimide-mediated coupling (e.g., EDCl/HOBt) links the carboxylic acid intermediates directly.
Protocol :
- Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq)
- Solvent : DMF, RT, 24 hours
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane)
- Theoretical Yield : 50–70%
Spectroscopic Characterization
Key data for the final compound (CAS: 2034370-45-9):
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂N₆O₂ |
| Molecular Weight | 390.4 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (s, 1H, pyrazole-H) |
| δ 3.99 (q, 2H, ester-CH₂) | |
| δ 1.09 (t, 3H, ester-CH₃) |
Challenges and Optimization Considerations
- Regioselectivity : Ensuring correct substitution on both heterocycles requires careful control of reaction conditions (e.g., temperature, catalyst).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
- Morpholine Incorporation : Excess morpholine and prolonged heating improve substitution yields.
Q & A
Q. What are the optimal synthetic routes for (1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, and how are intermediates characterized?
Methodology :
- Step 1 : Synthesize the pyrazole core via condensation reactions. For example, reflux 1-methyl-3-phenyl-1H-pyrazol-5-amine with ethyl 2-aroyl-3,3-bis(methylthio)acrylate in toluene using trifluoroacetic acid (TFA) as a catalyst (30 mol%) under reflux for 6–8 hours .
- Step 2 : Functionalize the pyrrolopyrimidine moiety by introducing morpholino groups via nucleophilic substitution. Use anhydrous conditions and polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Characterization : Confirm intermediates via NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm) .
Q. Which analytical techniques are critical for confirming the purity and structure of the compound?
Methodology :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy : Combine / NMR to verify substituent positions and stereochemistry. For example, morpholino protons appear as a multiplet at δ 3.5–3.7 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 432.18) .
Q. How can researchers design preliminary biological activity screens for this compound?
Methodology :
- In vitro assays : Test kinase inhibition (e.g., PI3K/AKT/mTOR pathway) using recombinant enzymes and ATP-competitive assays.
- Cell viability : Use MTT assays on cancer cell lines (e.g., HCT-116, HeLa) at concentrations ranging from 1 nM to 10 µM.
- Reference compounds : Compare activity to known inhibitors (e.g., LY294002) to establish baseline efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
Methodology :
- Variation of substituents : Modify the pyrazole’s phenyl group (e.g., electron-withdrawing Cl or NO groups) and the morpholino ring (e.g., replace with piperidine) to assess impact on target binding .
- Biophysical assays : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) with purified kinases .
- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .
Q. What computational strategies are effective for predicting binding modes and off-target interactions?
Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase ATP-binding pockets (e.g., PDB ID 3L8F). Validate with MD simulations (100 ns) to assess stability .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with hinge-region residues like Met804 in EGFR) .
- Off-target screening : Employ reverse docking (e.g., SwissTargetPrediction) to prioritize secondary targets .
Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?
Methodology :
- Reproducibility checks : Re-synthesize the compound using published protocols (e.g., TFA-catalyzed cyclization ) and validate with identical analytical conditions.
- Meta-analysis : Compare bioactivity datasets using standardized metrics (e.g., IC values normalized to cell line viability controls) .
- Advanced NMR : Use 2D techniques (HSQC, NOESY) to resolve overlapping signals in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
